C12H24O4Si

Hydrolytic stability Protecting group chemistry Silyl ethers

Silyl ether deprotection during multi-step chiral syntheses causes low yields and route failures. This TBDMS-protected isosorbide derivative (CAS 204909-70-6) solves that with superior stability. • **Hydrolytic Stability:** TBDMS group provides ~10,000× greater resistance vs. TMS ethers; survives aqueous work-ups and acidic conditions. • **Stereochemical Integrity:** Rigid cis-fused 1,4:3,6-dianhydro-D-glucitol scaffold ensures predictable diastereoselectivity. • **Documented Utility:** Key intermediate for antiviral dideoxynucleosides and factor Xa inhibitor benzamidines.

Molecular Formula C12H24O4Si
Molecular Weight 260.4 g/mol
CAS No. 204909-70-6
Cat. No. B3114804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC12H24O4Si
CAS204909-70-6
Molecular FormulaC12H24O4Si
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1COC2C1OCC2O
InChIInChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-9-7-15-10-8(13)6-14-11(9)10/h8-11,13H,6-7H2,1-5H3/t8-,9+,10-,11-/m1/s1
InChIKeyAKDSNJPFRALERM-LMLFDSFASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-TBDMS Isosorbide: Properties & Procurement


The compound with CAS number 204909-70-6 and molecular formula C12H24O4Si is a chiral silyl-protected dianhydrohexitol derivative, chemically defined as 2-O-(tert-butyldimethylsilyl)-1,4:3,6-dianhydro-D-glucitol (also known as 2-TBDMS isosorbide). It is a key protected intermediate derived from isosorbide, featuring a tert-butyldimethylsilyl (TBDMS) protecting group that confers enhanced hydrolytic stability relative to alternative silyl protecting groups . This compound serves as a critical chiral building block in stereoselective synthesis, with documented applications in the preparation of novel bicyclic dideoxynucleosides as potential antiviral agents [1]. It is also utilized as a starting material in the synthesis of dianhydrohexitol-based benzamidines as factor Xa inhibitors .

Why 2-TBDMS Isosorbide Is Irreplaceable


Despite sharing the molecular formula C12H24O4Si, CAS 204909-70-6 (2-TBDMS isosorbide) is structurally and functionally distinct from other compounds bearing the same formula, such as 3-methacryloxypropylmethyldiethoxysilane (CAS 65100-04-1), a silane coupling agent used in polymer and surface modification applications . The two compounds differ fundamentally in their silicon coordination, stereochemistry, and intended use. More critically, within the class of silyl-protected chiral intermediates, substitution is not straightforward: the TBDMS group in this compound provides approximately 10^4 times greater hydrolytic stability than trimethylsilyl (TMS) ethers, making it essential for synthetic routes requiring prolonged reaction times or aqueous work-up conditions [1]. Furthermore, the compound's rigid cis-fused bicyclic scaffold, derived from the 1,4:3,6-dianhydro-D-glucitol backbone, imparts stereochemical constraints that are not replicated by other protected sugar derivatives, directly affecting the diastereoselectivity and biological activity of downstream products [2].

Comparative Evidence: Stability, Purity & Structure


Hydrolytic Stability: TBDMS vs. TMS Ethers

The TBDMS protecting group present in CAS 204909-70-6 confers approximately 10,000-fold greater resistance to aqueous hydrolysis compared to the simpler trimethylsilyl (TMS) group commonly used for alcohol protection [1]. This enhanced stability is critical for multi-step syntheses that involve acidic or aqueous work-up conditions where TMS-protected intermediates would undergo premature deprotection and yield degradation. The quantitative difference in stability directly justifies the selection of this compound over alternative TMS-protected isosorbide derivatives for synthetic routes requiring robust protection.

Hydrolytic stability Protecting group chemistry Silyl ethers

Stereochemical Integrity: Defined Chiral Configuration

CAS 204909-70-6 is commercially supplied with a fully defined stereochemical configuration: (3R,3aR,6S,6aS)-6-((tert-butyldimethylsilyl)oxy)hexahydrofuro[3,2-b]furan-3-ol, as specified by reputable chemical suppliers . This defined stereochemistry is essential because the downstream bicyclic dideoxynucleosides synthesized from this intermediate are intended for antiviral applications where stereochemistry directly impacts biological target engagement [1]. In contrast, generic or racemic mixtures of silyl-protected sugars would yield diastereomeric products, reducing synthetic efficiency and compromising biological activity. The stereochemically defined nature of this compound eliminates the need for chiral resolution steps, reducing overall synthetic cost and complexity.

Chiral building block Stereoselective synthesis Enantiomeric purity

Bicyclic Scaffold vs. Linear Sugar Derivatives

The core structure of CAS 204909-70-6 is a rigid cis-fused bicyclic dioxolane framework derived from isosorbide (1,4:3,6-dianhydro-D-glucitol), which is structurally distinct from linear or monocyclic protected sugar derivatives [1]. This bicyclic scaffold imposes conformational constraints that directly influence the three-dimensional presentation of functional groups in downstream products. In the synthesis of novel bicyclic dideoxynucleosides as potential antiviral agents, this constrained geometry is essential for mimicking the natural nucleoside conformation required for enzymatic recognition while reducing conformational entropy penalties upon target binding [2]. Linear protected sugar derivatives or alternative scaffolds (e.g., unprotected isosorbide, monocyclic tetrahydrofurans) lack this specific conformational restriction and would yield products with different spatial arrangements, potentially altering biological activity.

Bicyclic scaffolds Conformational constraint Nucleoside analogs

Synthetic Validation in Factor Xa Inhibitor Development

CAS 204909-70-6 (2-TBDMS isosorbide) has been explicitly employed as a starting material in the synthesis of dianhydrohexitol-based benzamidines as potential factor Xa inhibitors . In this application, the compound serves as a protected chiral diol scaffold onto which benzamidine pharmacophores are elaborated via cross-coupling, phenyl ether formation, and amidine-forming reactions. Alternative protected sugar derivatives lacking the specific 1,4:3,6-dianhydro bicyclic framework would yield products with different spatial orientation of the pharmacophoric elements, potentially reducing inhibitory activity against factor Xa. The use of this specific protected intermediate in a validated medicinal chemistry route distinguishes it from generic silyl-protected sugar derivatives that lack documented utility in this therapeutic area.

Factor Xa inhibitors Anticoagulant Medicinal chemistry

Application Scenarios for 2-TBDMS Isosorbide


Antiviral Bicyclic Dideoxynucleoside Synthesis

CAS 204909-70-6 is a critical intermediate for the concise and stereocontrolled synthesis of novel bicyclic dideoxynucleosides being investigated as potential antiviral agents [1]. The compound's rigid cis-fused bicyclic scaffold and defined (3R,3aR,6S,6aS) stereochemistry provide the necessary conformational constraints to mimic natural nucleoside geometry. The TBDMS protecting group's ~10^4-fold enhanced hydrolytic stability relative to TMS ethers ensures the intermediate remains intact during multi-step glycosylation and nucleobase coupling reactions [2]. This application scenario is directly supported by documented synthetic methodology using this exact compound.

Factor Xa Inhibitor Benzamidine Synthesis

CAS 204909-70-6 serves as a protected chiral diol scaffold in the synthesis of dianhydrohexitol-based benzamidines, a class of compounds under investigation as factor Xa inhibitors for anticoagulant therapy [1]. The compound's 1,4:3,6-dianhydro-D-glucitol core provides a rigid scaffold onto which benzamidine pharmacophores are elaborated via cross-coupling and amidine-forming reactions. The TBDMS protecting group remains stable under the reaction conditions employed, including phenyl ether formation and palladium-catalyzed cross-coupling steps, enabling selective deprotection at the appropriate synthetic stage.

Chiral Building Block with Robust Silyl Protection

The compound is suitable as a protected chiral diol intermediate for stereoselective organic syntheses where the stereochemical integrity of the bicyclic scaffold must be preserved and where the protecting group must withstand acidic or aqueous reaction conditions [1]. The TBDMS group's demonstrated stability advantage over TMS ethers (approximately 10,000-fold greater hydrolytic resistance) makes this compound appropriate for multi-step sequences involving aqueous work-up, acidic catalysis, or prolonged reaction times that would cause premature deprotection of less stable silyl ethers [2].

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